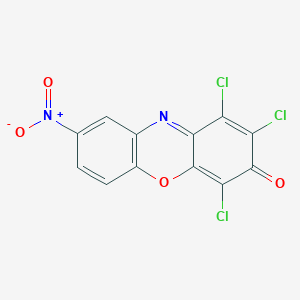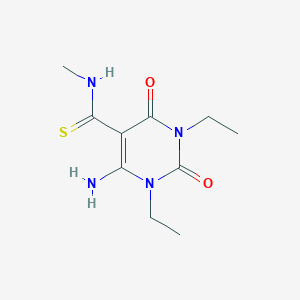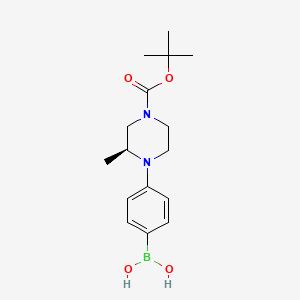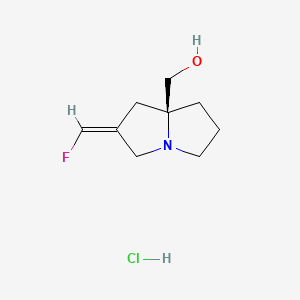
1,2,4-Trichloro-8-nitrophenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is a compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, in particular, has been studied for its potential use in second-harmonic generation materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one typically involves the condensation of 2-amino-5-nitrophenol with chloranil. The process begins with the formation of 1,2,4-trichloro-7-nitro-3H-phenoxazin-3-one, which is then reduced to the amine form using sodium dithionite in aqueous solution . The resulting compound is acetylated with acetic anhydride to form 7-acetamido-1,2,4-trichloro-3H-phenoxazin-3-one, which is then reacted with 2-amino-5-nitrophenol in DMF with sodium acetate to yield the final product .
Industrial Production Methods
While specific industrial production methods for 1,2,4-Trichloro-8-nitro-phenoxazin-3-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-8-nitro-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
1,2,4-Trichloro-8-nitro-phenoxazin-3-one has several scientific research applications, including:
Material Science: Used in the development of second-harmonic generation materials.
Organic Electronics:
Dye-Sensitized Solar Cells: Acts as a sensitizer in dye-sensitized solar cells.
Chemotherapy: Phenoxazine derivatives, including this compound, have shown potential in chemotherapy due to their biological activity.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly useful in applications like photoredox catalysis and chemotherapy, where the generation of ROS can lead to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in material science and medicine.
Phenothiazine: Another related compound with significant pharmacological properties.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
32624-06-9 |
|---|---|
Molecular Formula |
C12H3Cl3N2O4 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1,2,4-trichloro-8-nitrophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-3-4(17(19)20)1-2-6(5)21-12/h1-3H |
InChI Key |
JJWBORSJJGVQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)





![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)




